molecular formula C16H17Cl2N3O3S B11125023 2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-4-ylmethyl-acetamide

2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-4-ylmethyl-acetamide

Cat. No.: B11125023
M. Wt: 402.3 g/mol
InChI Key: NLSFVNGSZNKYFC-UHFFFAOYSA-N
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Description

2-(N-ETHYL2,5-DICHLOROBENZENESULFONAMIDO)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both a sulfonamide group and a pyridine ring, suggests potential biological activity and utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-ETHYL2,5-DICHLOROBENZENESULFONAMIDO)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE typically involves multiple steps:

    Formation of the sulfonamide group: This step usually involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with an ethylamine to form the sulfonamide intermediate.

    Introduction of the pyridine ring: The intermediate is then reacted with a pyridine derivative, such as 4-pyridylmethylamine, under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the pyridine ring.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to a sulfonic acid.

    Substitution: The dichlorobenzene moiety suggests potential for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the ethyl group or pyridine ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted derivatives of the dichlorobenzene moiety.

Scientific Research Applications

2-(N-ETHYL2,5-DICHLOROBENZENESULFONAMIDO)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible antimicrobial or therapeutic agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides inhibit bacterial growth by interfering with folic acid synthesis. The presence of the pyridine ring might suggest additional interactions with nucleic acids or proteins, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Pyridine derivatives: Compounds like nicotinamide, which have biological activity due to the pyridine ring.

Uniqueness

2-(N-ETHYL2,5-DICHLOROBENZENESULFONAMIDO)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is unique due to its combination of a sulfonamide group and a pyridine ring, which may confer distinct biological activities and chemical reactivity compared to simpler sulfonamides or pyridine derivatives.

Properties

Molecular Formula

C16H17Cl2N3O3S

Molecular Weight

402.3 g/mol

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonyl-ethylamino]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C16H17Cl2N3O3S/c1-2-21(11-16(22)20-10-12-5-7-19-8-6-12)25(23,24)15-9-13(17)3-4-14(15)18/h3-9H,2,10-11H2,1H3,(H,20,22)

InChI Key

NLSFVNGSZNKYFC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NCC1=CC=NC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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